Desmethyl Erlotinib

Pharmacokinetics Therapeutic Drug Monitoring Metabolite Exposure

Desmethyl Erlotinib (CAS 183321-86-0), also designated OSI-420 free base or CP-473420, is the primary active O-desmethyl metabolite of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor erlotinib. This compound retains potent EGFR inhibitory activity, with erlotinib itself exhibiting an IC50 of 2 nM , and is extensively formed via cytochrome P450 enzymes, mainly CYP3A4 and CYP3A5.

Molecular Formula C21H21N3O4
Molecular Weight 379.4 g/mol
CAS No. 183321-86-0
Cat. No. B019939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Erlotinib
CAS183321-86-0
Synonyms2-[[4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]ethanol;  CP 373420; 
Molecular FormulaC21H21N3O4
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCO
InChIInChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(28-10-9-26-2)20(27-8-7-25)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24)
InChIKeyMTLKTHNRZJKPRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethyl Erlotinib (CAS 183321-86-0) for EGFR Research and Analytical Reference


Desmethyl Erlotinib (CAS 183321-86-0), also designated OSI-420 free base or CP-473420, is the primary active O-desmethyl metabolite of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor erlotinib . This compound retains potent EGFR inhibitory activity, with erlotinib itself exhibiting an IC50 of 2 nM , and is extensively formed via cytochrome P450 enzymes, mainly CYP3A4 and CYP3A5 [1]. As a key circulating metabolite, Desmethyl Erlotinib serves as an essential analytical reference standard for therapeutic drug monitoring (TDM) and pharmacokinetic studies, and a critical tool for investigating CYP3A-mediated drug metabolism and drug-drug interactions [2].

Why Desmethyl Erlotinib (OSI-420) Cannot Be Substituted with Parent Erlotinib in Pharmacokinetic and Analytical Workflows


Substituting Desmethyl Erlotinib (OSI-420) with the parent drug erlotinib or its other metabolites, such as OSI-413 or didesmethyl erlotinib, introduces significant analytical and pharmacological error. Desmethyl Erlotinib is a distinct chemical entity with unique pharmacokinetic properties, including a different time to peak concentration (Tmax) and a plasma half-life that can be substantially longer than that of erlotinib (e.g., 69.4 h vs. 64.6 h at steady state) [1]. Crucially, as the major active metabolite, OSI-420 contributes to overall in vivo EGFR inhibition but has an AUC that is approximately 7-12% of the parent drug [2], meaning its concentration must be independently quantified to accurately assess total drug exposure [3]. Failure to specifically monitor Desmethyl Erlotinib in TDM or pharmacokinetic studies will lead to an incomplete and potentially misleading understanding of drug efficacy and toxicity, particularly in scenarios of CYP3A modulation or organ impairment.

Quantitative Differentiation of Desmethyl Erlotinib (OSI-420): Comparative Data for Research Selection


Plasma Pharmacokinetics: Desmethyl Erlotinib (OSI-420) Exhibits Significantly Lower Systemic Exposure than Parent Erlotinib

In patients receiving a 150 mg daily dose of erlotinib, the steady-state plasma exposure (AUC0-24) of its active metabolite Desmethyl Erlotinib (OSI-420) is substantially lower than that of the parent drug. This differentiation is critical for therapeutic drug monitoring and pharmacokinetic modeling [1].

Pharmacokinetics Therapeutic Drug Monitoring Metabolite Exposure

CSF Penetration: Desmethyl Erlotinib Demonstrates Comparable CNS Penetration to Erlotinib

In a single-patient case study, the cerebrospinal fluid (CSF) penetration of Desmethyl Erlotinib (OSI-420) was found to be similar to that of the parent drug erlotinib, indicating its potential to reach the central nervous system. This contrasts with many other metabolites that have limited CNS access [1].

CNS Pharmacokinetics Blood-Brain Barrier Glioblastoma

Analytical Selectivity: LC-MS/MS Method Successfully Resolves Desmethyl Erlotinib (OSI-420) from its Isomer OSI-413

Desmethyl Erlotinib (OSI-420) is an isomeric major metabolite of erlotinib, alongside OSI-413. A validated LC-MS/MS method demonstrates the analytical capability to separate and quantify these isomers individually, a critical requirement for accurate metabolite profiling [1].

LC-MS/MS Analytical Method Validation Isomer Separation

Formation by CYP3A Enzymes: Desmethyl Erlotinib is Primarily Generated by CYP3A4 and CYP3A5

The formation of Desmethyl Erlotinib (OSI-420) from erlotinib is primarily mediated by CYP3A enzymes, specifically CYP3A4 and CYP3A5, with a minor contribution from CYP1A1 [1]. This metabolic pathway differentiates it from other metabolites that may be formed via different enzymes.

Drug Metabolism Cytochrome P450 Drug-Drug Interactions

Validated Research and Industrial Applications for Desmethyl Erlotinib (OSI-420)


Therapeutic Drug Monitoring (TDM) for Erlotinib Therapy

Procurement of Desmethyl Erlotinib (OSI-420) as a certified reference standard is essential for clinical laboratories performing TDM of erlotinib. As demonstrated by Svedberg et al., a validated LC-MS/MS method for simultaneous quantification of erlotinib and OSI-420 is suitable for this purpose [1]. Given that OSI-420 is an active metabolite, its plasma concentration contributes to overall pharmacological effect. Using a specific standard ensures accurate measurement of the metabolite, enabling a more precise assessment of total drug exposure and helping to guide dose adjustments, particularly in patients with CYP3A4/5 polymorphisms or on interacting medications [2].

Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

In pharmaceutical R&D and academic research, Desmethyl Erlotinib is a critical analytical target for elucidating the impact of CYP3A modulators on erlotinib metabolism. As the primary CYP3A4/5-derived metabolite, its formation is directly affected by CYP3A inhibitors and inducers [1]. Studies investigating DDI potential rely on quantifying OSI-420 to understand changes in the parent drug's metabolic pathway. A reliable standard is needed for method development and validation in plasma, as shown in a validated LC-MS/MS method for TDM that included erlotinib and its O-desmethyl metabolites [2].

Method Development and Validation in Bioanalysis

Desmethyl Erlotinib is required as a reference material for developing and validating bioanalytical methods in plasma and other biological matrices. This includes method development for LC-MS/MS assays, where it is used to establish calibration curves, determine lower limits of quantification (LLOQ), and assess accuracy and precision [1]. Its use ensures robust and reproducible quantification of the metabolite in clinical and preclinical samples. Furthermore, due to the existence of its isomer OSI-413, a specific standard is non-negotiable for methods that require isomer resolution [2].

Metabolite Identification and Profiling

Researchers conducting in vitro and in vivo drug metabolism studies use Desmethyl Erlotinib as a reference standard to confirm the identity and quantify the formation of this major active metabolite. This is essential for fully characterizing the metabolic fate of erlotinib, as highlighted by studies identifying 14 metabolites in human liver microsomes [1]. A pure standard allows for the semi-quantitative or quantitative analysis of metabolite formation rates and pathways, which is fundamental to understanding clearance mechanisms and potential toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desmethyl Erlotinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.